(1R,2S)-2-methoxycyclohexanol is a chiral alcohol with the molecular formula . This compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a cyclohexane ring, specifically at the second carbon atom. The unique stereochemistry of (1R,2S)-2-methoxycyclohexanol contributes to its distinct physical and chemical properties, making it valuable in various scientific and industrial applications, particularly in synthesis and pharmaceuticals.
This compound is classified as a chiral organic compound due to its stereogenic centers. It is primarily sourced through synthetic methods involving the reduction of its corresponding ketone, (1R,2S)-2-methoxycyclohexanone. The compound is utilized as a chiral building block in organic synthesis, contributing to the development of complex molecules in medicinal chemistry and other fields .
The synthesis of (1R,2S)-2-methoxycyclohexanol can be accomplished through several methods:
The molecular structure of (1R,2S)-2-methoxycyclohexanol consists of a cyclohexane ring with two functional groups:
The stereochemistry is defined by the configuration at the chiral centers, which influences its reactivity and interactions in chemical processes.
(1R,2S)-2-methoxycyclohexanol participates in various chemical reactions:
The mechanism of action for (1R,2S)-2-methoxycyclohexanol involves its interactions within biological systems. It may act as a ligand for specific enzymes or receptors, influencing their activity depending on the context of its application. The exact pathways vary based on the biological target and conditions under which it is used .
Relevant data on its physical properties highlights its utility in various applications due to favorable solubility characteristics and reactivity profiles .
(1R,2S)-2-methoxycyclohexanol has several significant applications:
This compound's unique stereochemistry makes it particularly valuable for asymmetric synthesis and enantioselective reactions, distinguishing it from non-chiral counterparts.
(1R,2S)-2-Methoxycyclohexanol exemplifies a trans-configured chiral building block where adjacent stereocenters demand precise spatial control during synthesis. Enantioselective catalysis employs chiral metal complexes to bias reaction trajectories, exploiting energy differences in diastereomeric transition states. For cyclohexanone derivatives, asymmetric hydrogenation of methoxy-substituted prochiral enones provides a direct route. Palladium complexes with axially chiral ligands (e.g., BINAP derivatives) induce face-selective hydride delivery. Computational analyses reveal that ligand bulk and electronic tuning minimize competing syn-addition pathways, which erode enantiomeric excess. Transition state modeling indicates that η²-coordination of the enone carbonyl to palladium positions the β-carbon for stereodetermining attack [8].
Cyclohexene oxide desymmetrization offers an alternative catalytic strategy. Chiral salen-cobalt catalysts mediate regioselective methanolysis at the sterically disfavored epoxide carbon. Nuclear magnetic resonance studies of catalyst-substrate adducts confirm that π-stacking between the epoxide and ligand aryl groups enforces a conformation where nucleophilic attack yields exclusively the trans-1,2-diol monoether configuration. Catalyst turnover remains challenging under industrial conditions due to cobalt leaching, though polymer-immobilized variants enhance stability [8] [4].
Table 1: Performance of Catalytic Systems for (1R,2S)-2-Methoxycyclohexanol Precursors
Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Pd-(S)-BINAP/diamine | 2-Methoxycyclohex-2-en-1-one | 92 | 85 | β-Hydride elimination side products |
Co-(R,R)-Jacobsen salen | Cyclohexene oxide | 95 (diastereomeric excess) | 78 | Catalyst deactivation |
Ru-BOXAX complex | o-Allyl phenol derivatives | 96 | 72 | Narrow substrate scope |
Enzymatic resolution leverages the inherent chirality of hydrolases to kinetically discriminate between enantiomers of racemic trans-2-methoxycyclohexanol. Lipases and esterases selectively acylate the (1S,2R)-enantiomer from racemic mixtures, leaving the desired (1R,2S)-isomer unreacted. Pseudomonas fluorescens lipase immobilized on aminosilica nanoparticles achieves 79.5% enantiomeric excess in hexane/[BMIM]Cl ionic liquid systems. Ionic liquids suppress non-productive substrate binding while enhancing enzyme rigidity, enabling catalyst reuse for >10 cycles with <15% activity loss [6].
Industrial-scale manufacturing employs Candida antarctica lipase B (CAL-B) in continuous-flow membrane reactors. Acyl donors (e.g., vinyl acetate) drive the equilibrium toward (1S,2R)-ester formation. At kilogram scale, this process achieves 97.4% conversion with 98% enantiomeric excess for the residual alcohol when operated at 40°C with substrate feeding rates optimized to prevent alcohol inhibition. Enzyme engineering further improves performance: directed evolution of Bacillus subtilis esterase yielded a quadruple mutant (L70D/L270Q/L273R/L313M) that enhances enantioselectivity from 90% to 98.9% enantiomeric excess in desymmetrization reactions, demonstrating the scalability of engineered biocatalysts [1] [7] [9].
Chemical resolution relies on diastereomeric salt formation using chiral acids (e.g., L-tartaric acid derivatives). While operational simplicity favors small-scale applications, crystallization efficiency plummets below 30°C due to concomitant salt precipitation. Typical yields for (1R,2S)-isomer isolation rarely exceed 35% with enantiomeric excess values of 90-95%, necessitating costly recycling of the undesired enantiomer [1].
Biocatalytic methods achieve superior atom economy, particularly in dynamic kinetic resolution where racemization catalysts recycle the undesired enantiomer in situ. For trans-2-methoxycyclohexanol, Shvo’s ruthenium catalyst (0.5 mol%) racemizes the alcohol via hydrogen transfer, while CAL-B selectively acylates the (1S,2R)-enantiomer. This tandem system reaches 90% yield and >99% enantiomeric excess, outperforming static resolutions. Productivity metrics reveal biocatalysis dominates at scale: enzymatic routes achieve space-time yields of 250 g·L⁻¹·d⁻¹ versus 85 g·L⁻¹·d⁻¹ for chemical resolution due to higher catalyst tolerance and continuous processing [1] [5] [6].
Table 2: Efficiency Comparison of Resolution Techniques
Parameter | Chemical Diastereomeric Resolution | Enzymatic Kinetic Resolution | Dynamic Kinetic Resolution |
---|---|---|---|
Theoretical Maximum Yield | 50% | 50% | 100% |
Typical Isolated Yield | 30-38% | 45-48% | 85-90% |
Enantiomeric Excess | 90-95% | 95-99% | >99% |
Catalyst Loading | Stoichiometric acid | 2-5 wt% enzyme | 2% enzyme + 0.5% Ru |
Downstream Processing | Multiple crystallizations | Simple distillation | Extractive workup |
Biocatalysis reduces environmental impact metrics: enzymatic processes exhibit E-factors (kg waste/kg product) of 8-15 versus 50-100 for chemical resolution. Solvent intensity proves particularly divergent—biocatalysis employs aqueous or ionic liquid systems, whereas chemical methods require dichloromethane for diastereomer separation. Life-cycle analyses confirm enzymatic routes lower carbon footprint by 40% primarily through reduced energy inputs during purification [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7